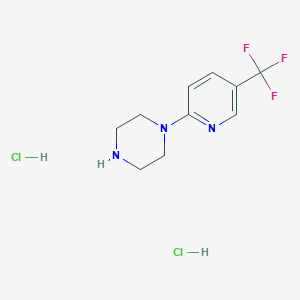

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as those incorporating piperazine and pyridine moieties, often involves multi-step chemical processes. For instance, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process starting from pyridine and dichloropyridazine derivatives, indicating the complexity and versatility of synthesizing compounds with piperazine and pyridine structures (Bindu, Vijayalakshmi, & Manikandan, 2019). Another study focused on the synthesis of piperazine-based Bronsted acidic ionic salts, demonstrating the utility of piperazine derivatives in catalysis and synthesis reactions (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is often characterized using techniques such as X-ray crystallography and DFT calculations. For example, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized, and their molecular structures were investigated using X-ray crystallography combined with Hirshfeld and DFT calculations, revealing intermolecular interactions and molecular packing (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

Piperazine derivatives are involved in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs through DPP-4 inhibition mechanisms highlight the chemical reactivity and potential therapeutic applications of piperazine derivatives (Bindu, Vijayalakshmi, & Manikandan, 2019).

Aplicaciones Científicas De Investigación

Novel Therapeutics Development

Several studies have investigated the use of this compound and its derivatives in the development of novel therapeutic agents for various diseases. For example, a derivative was identified as a potential treatment for advanced prostate cancer through its ability to downregulate the androgen receptor, demonstrating significant efficacy in preclinical models (R. Bradbury et al., 2013). Similarly, derivatives based on the piperazine scaffold have shown potential as novel insecticides with growth-inhibiting activities against the armyworm, indicating a new mode of action for pest control (M. Cai et al., 2010).

Antimicrobial and Anticancer Properties

The synthesis and evaluation of novel fluoroquinolones based on this scaffold have demonstrated in vivo activity against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment (A. Shindikar & C. Viswanathan, 2005). Furthermore, the compound and its related derivatives have been explored for their antimicrobial and anticancer properties. For instance, new 2-chloro-3-hetarylquinolines derived from this structure displayed potent antibacterial and anticancer activity, suggesting their potential as dual-function agents for medical applications (S. Bondock & Hanaa Gieman, 2015).

Metabolic Pathways and Pharmacokinetics

Research into the metabolism and pharmacokinetics of related compounds, such as flumatinib, has provided insights into their metabolic pathways in humans. This includes identifying the main metabolites and their formation mechanisms, crucial for understanding the drug's behavior in human bodies (Aishen Gong et al., 2010).

Anticonvulsant and Antihypertensive Effects

The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety has shown significant antiarrhythmic and antihypertensive effects in preclinical studies. These compounds exhibit strong alpha-adrenolytic properties, highlighting their potential for developing new cardiovascular medications (Barbara Malawska et al., 2002).

Safety and Hazards

“1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride” is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .

Mode of Action

It’s hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .

Biochemical Pathways

It’s known that phosphopantetheinyl transferases (pptases) catalyze a post-translational modification essential to bacterial cell viability and virulence . Therefore, inhibiting these enzymes could disrupt essential bacterial processes.

Pharmacokinetics

The compound’s molecular weight is 23122 , which is within the range generally considered favorable for oral bioavailability. The compound is a slightly yellow crystalline solid and has a predicted pKa of 8.51 , which could influence its absorption and distribution.

Result of Action

Similar compounds have been found to thwart bacterial growth .

Action Environment

The compound’s stability at room temperature suggests it may be relatively stable under normal environmental conditions.

Propiedades

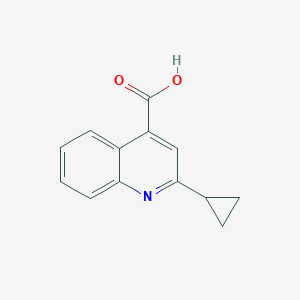

IUPAC Name |

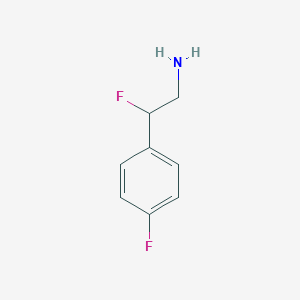

1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIQAQCLPNZFMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600458 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride | |

CAS RN |

120298-11-5 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)